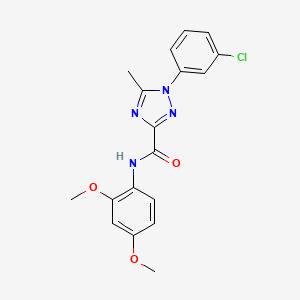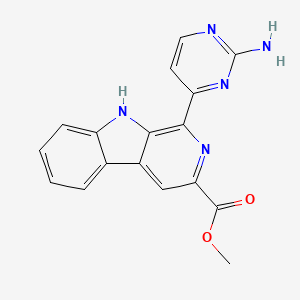![molecular formula C13H12Br2N4S B13370846 6,8-dibromo-5-butyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B13370846.png)
6,8-dibromo-5-butyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8-dibromo-5-butyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is a heterocyclic compound that belongs to the class of triazinoindoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine atoms and a butyl group in its structure enhances its chemical reactivity and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dibromo-5-butyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol typically involves the condensation of substituted isatins with thiosemicarbazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
6,8-dibromo-5-butyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromine atoms can be reduced to form the corresponding debrominated compound.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Debrominated triazinoindole derivatives.
Substitution: Substituted triazinoindole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
6,8-dibromo-5-butyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 6,8-dibromo-5-butyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine atoms and the thiol group allows it to form strong interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved may vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol
- 5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol
Uniqueness
6,8-dibromo-5-butyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is unique due to the presence of two bromine atoms and a butyl group, which enhance its chemical reactivity and biological properties
Eigenschaften
Molekularformel |
C13H12Br2N4S |
|---|---|
Molekulargewicht |
416.14 g/mol |
IUPAC-Name |
6,8-dibromo-5-butyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione |
InChI |
InChI=1S/C13H12Br2N4S/c1-2-3-4-19-11-8(5-7(14)6-9(11)15)10-12(19)16-13(20)18-17-10/h5-6H,2-4H2,1H3,(H,16,18,20) |
InChI-Schlüssel |
JFEAVBFHDGUDMC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C2=C(C=C(C=C2Br)Br)C3=NNC(=S)N=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2-dimethyl-6-phenyl-3,6-dihydrofuro[2,3-e][2]benzofuran-8(2H)-one](/img/structure/B13370764.png)
![6-[(4-Fluorophenoxy)methyl]-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370769.png)
![tert-butyl 3-({[2-(4-isopropylanilino)-2-oxoethyl]amino}carbonyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate](/img/structure/B13370775.png)
![1-(2,3-Dichlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine](/img/structure/B13370791.png)
![2-[(2-aminoethyl)sulfanyl]-7-(2-phenylethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13370795.png)
![3-bromo-2,4,6-trimethyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B13370799.png)

![5-benzyl-6-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide](/img/structure/B13370806.png)
![4-Chloro-3-methylphenyl {3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B13370819.png)
![2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[3-(5-methyl-1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B13370823.png)
![6-(3,4-Dimethoxyphenyl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370827.png)
![Methyl 2-amino-5-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylate](/img/structure/B13370828.png)


